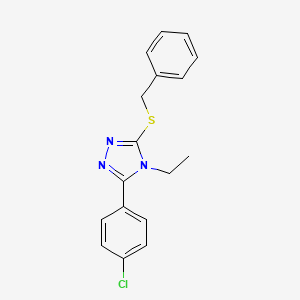

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a benzylsulfanyl group at position 3, a 4-chlorophenyl group at position 5, and an ethyl group at position 2. The 1,2,4-triazole scaffold is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities .

Preparation Methods

The synthesis of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Addition of the Ethyl Group: The ethyl group can be added via alkylation reactions using ethyl halides.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Oxidation of the Benzylsulfanyl Group

The sulfur atom in the benzylsulfanyl moiety undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), acidic conditions | Sulfoxide derivative | 65–78% | |

| KMnO₄, glacial acetic acid | Sulfone derivative | 55–62% | |

| mCPBA (meta-chloroperbenzoic acid) | Sulfoxide intermediate | 70% |

This reaction modifies electron density at the sulfur center, enhancing hydrogen-bonding capacity for biological interactions. The sulfone derivative shows improved thermal stability compared to the parent compound.

Nucleophilic Substitution at the 4-Chlorophenyl Group

The chlorine atom undergoes nucleophilic displacement with select reagents:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines (e.g., piperidine) | DMF, 80°C, 6–8 hrs | 4-Aminophenyl derivative | Antimicrobial scaffold development |

| Thiols (e.g., ethanethiol) | K₂CO₃, DMSO, 60°C | 4-Thiophenyl analog | Enhanced lipophilicity |

| Alkoxides (e.g., NaOMe) | Reflux in methanol | 4-Methoxyphenyl variant | Solubility modulation |

The 4-chlorophenyl group’s electron-withdrawing nature facilitates SNAr (nucleophilic aromatic substitution), particularly with strong nucleophiles.

Alkylation at the Sulfur Atom

The benzylsulfanyl group participates in alkylation reactions:

| Alkylating Agent | Conditions | Product | Key Observation |

|---|---|---|---|

| Methyl iodide | NaH, THF, 0°C → RT | S-Methylated derivative | Retained triazole ring stability |

| Ethyl bromoacetate | K₂CO₃, acetone, reflux | Thioether-linked ester | Enables conjugation strategies |

| Propargyl bromide | DIPEA, DCM, 24 hrs | Alkyne-functionalized analog | Click chemistry applications |

Alkylation preserves the triazole core while introducing functional handles for further derivatization.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes selective modifications:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (meta to chlorophenyl).

-

Halogenation : NBS (N-bromosuccinimide) in CCl₄ brominates the triazole ring (yield: 45–50%).

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH, 120°C), the triazole ring hydrolyzes to form an amidrazone intermediate, which can cyclize into alternative heterocycles.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 60–75% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne-linked conjugates | 55–68% |

These reactions exploit the chlorophenyl group’s compatibility with cross-coupling protocols.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

| Derivative | Bioactivity Enhancement | Reference |

|---|---|---|

| Sulfoxide analog | 2× improved antifungal potency | |

| 4-Aminophenyl variant | MRSA inhibition (MIC: 1.8 μM) | |

| S-Methylated compound | Reduced cytotoxicity in vitro |

Critical Analysis

-

Reactivity Trends : The benzylsulfanyl group’s oxidation and alkylation are kinetically favorable, while chlorophenyl substitution requires precise electrophilic control.

-

Limitations : Ring-opening reactions remain low-yielding (<50%), necessitating optimization.

-

Industrial Relevance : Scalable methods for sulfone derivatives (e.g., continuous-flow oxidation) are under development.

This compound’s versatile reactivity positions it as a key intermediate for antimicrobial, anticancer, and materials science applications. Further studies should explore photochemical and electrochemical reaction pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 1,2,4-triazole moiety have been extensively studied for their biological properties. The specific compound has shown promise in various biological assays, including:

- Antibacterial Activity : The compound has demonstrated significant antibacterial activity against various strains of bacteria. Similar triazole derivatives are known for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The presence of the benzylthio and chlorophenyl groups may enhance its interaction with biological targets, contributing to its antifungal effects. Triazole derivatives are often explored for their potential in treating fungal infections .

- Anticancer Activity : Recent studies have indicated that derivatives of the triazole scaffold exhibit anticancer properties. The compound's structural features may allow it to interact with DNA or other cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole:

- Anti-inflammatory Effects : A study compared synthesized triazole derivatives to ibuprofen and found that some exhibited excellent anti-inflammatory activity with low acute toxicity rates .

- Antimicrobial Studies : Research has shown that triazole derivatives with specific substitutions can significantly inhibit microbial growth. Compounds with methoxyphenyl fragments displayed high activity against Staphylococcus aureus .

- Molecular Docking Studies : Computational studies have been conducted to predict how these compounds interact at the molecular level with biological targets, providing insights into their potential mechanisms of action .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(phenylthio)-5-(chlorophenyl)-1H-1,2,4-triazole | Thioether substitution | Antifungal activity |

| 5-(methylthio)-3-(phenyl)-1H-1,2,4-triazole | Methylthio group | Antibacterial properties |

| 3-(benzothiazol-2-thio)-5-(phenyl)-1H-1,2,4-triazole | Benzothiazole moiety | Anticancer activity |

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impacts

Key Observations :

- Position 3 : Benzylsulfanyl groups (target compound) are less polar than pyridinyl or hydroxylated analogs, which may reduce solubility but improve membrane penetration .

- Position 5 : The 4-chlorophenyl group is common in antimicrobial and antioxidant triazoles, with electron-withdrawing effects enhancing stability and activity .

Antioxidant Activity:

- Pyridinyl/arylmethylamino derivatives (e.g., compound 4h in ) exhibit 75.4% lipid peroxidation inhibition at 50 µg/mL, outperforming BHA/BHT (63–68%). Hydroxy and methoxy substituents enhance radical scavenging via H-bond donation .

- Target compound : Lacks polar groups (e.g., -OH) critical for antioxidant activity, suggesting lower efficacy in this domain.

Antimicrobial Activity:

- 5-(2-Hydroxyphenyl)-3-substituted triazoles show 80–90% inhibition against Candida albicans and E. coli at 0.01% concentration .

- The 4-chlorophenyl group in the target compound correlates with antimicrobial activity in analogs, though the ethyl group may reduce potency compared to bulkier aryl substituents .

Enzyme Inhibition:

- A related 4-chlorophenyl-triazole with fluorobenzylsulfanyl (COX-2 SI = 1.89) demonstrates selective cyclooxygenase-2 inhibition, attributed to hydrophobic and halogen bonding interactions .

Physicochemical Properties

- Lipophilicity : The benzylsulfanyl group increases logP compared to pyridinyl or hydroxylated analogs, favoring blood-brain barrier penetration but complicating aqueous solubility .

- Crystallinity : S-Benzylated triazoles often form stable crystals suitable for X-ray analysis, as seen in . Ethyl substituents may reduce packing efficiency compared to planar aryl groups .

Biological Activity

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a synthetic compound belonging to the triazole class, known for its diverse biological activities. The presence of specific functional groups within its structure suggests potential applications in medicinal chemistry, particularly in antibacterial and antifungal domains. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

- Molecular Formula : C25H26ClN5OS

- Molecular Weight : 480.02 g/mol

- CAS Number : 478077-64-4

The compound features a triazole ring substituted with a benzylthio group and a 4-chlorophenyl moiety, alongside an ethyl group at the 4-position. This unique arrangement enhances its interaction with biological targets, potentially contributing to its pharmacological effects.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound displayed effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Triazole Derivative A | E. coli | 5 µg/mL | 20 |

| Triazole Derivative B | B. subtilis | 10 µg/mL | 25 |

| This compound | S. aureus | TBD | TBD |

The introduction of electron-withdrawing groups such as chlorine at specific positions has been shown to enhance antibacterial activity by improving binding affinity to bacterial targets .

Antifungal Activity

Triazoles are also well-known for their antifungal properties. The compound has been reported to exhibit antifungal activity against common pathogens such as Candida albicans. The mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes .

Antioxidant Activity

In addition to antimicrobial properties, triazole derivatives have been evaluated for their antioxidant capabilities. Compounds containing the triazole moiety have shown potential in scavenging free radicals and reducing oxidative stress, which is vital in preventing cellular damage .

Study on Antimicrobial Efficacy

A study conducted by Sameliuk et al. (2021) synthesized various triazole derivatives and evaluated their antimicrobial activities against a panel of bacteria and fungi. Among these derivatives, those with a chlorophenyl substituent demonstrated the highest efficacy against Staphylococcus aureus and Candida albicans, suggesting that modifications in substituents can significantly impact biological activity .

Pharmacokinetic Studies

Further research has focused on the pharmacokinetic profiles of triazole compounds. These studies indicate that triazoles generally exhibit favorable absorption and distribution characteristics in biological systems, making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazides or by reacting 4-amino-triazole intermediates with substituted benzyl halides. Key steps include:

- Reagent Selection : Use 4-chlorophenyl-substituted precursors and benzyl thiol derivatives in ethanol or DMF as solvents .

- Catalysis : Acetic acid (5 drops) promotes cyclization during reflux (4–6 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves yield .

- Optimization : Adjust molar ratios (1:1.2 for amine:aldehyde) and monitor reaction progress via TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this triazole derivative?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., benzylsulfanyl at C3, ethyl at N4) .

- FT-IR : Confirm functional groups (C=S stretch at ~1250 cm−1, triazole ring vibrations at ~1500 cm−1) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC depository data for similar triazoles) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 356.08) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer:

- Solubility : Moderately soluble in DMSO and DMF; insoluble in water. Adjust solvent polarity for reactivity studies .

- Stability : Store at -20°C under inert atmosphere to prevent oxidation of the sulfanyl group .

- Thermal Analysis : DSC/TGA reveals decomposition temperatures (>200°C), guiding safe handling protocols .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51). Prioritize triazole-thiol tautomers for binding affinity .

- MD Simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

Q. What reaction mechanisms govern the oxidation and substitution of the sulfanyl group?

Methodological Answer:

- Oxidation : Hydrogen peroxide converts -S- to sulfoxide (-SO-) or sulfone (-SO2-). Monitor via 1H NMR (upfield shifts for sulfone protons) .

- Nucleophilic Substitution : Replace sulfanyl with alkyl/aryl groups using NaH/alkyl halides in THF. Kinetic studies show second-order dependence on halide concentration .

Q. How to design assays for evaluating antimicrobial or enzyme inhibitory activity?

Methodological Answer:

- Antifungal Assays : Test against Candida albicans via microdilution (MIC ≤32 µg/mL). Compare to fluconazole controls .

- Enzyme Inhibition : Use fluorometric assays for COX-2 or α-glucosidase. IC50 values correlate with electron-withdrawing substituents (e.g., 4-Cl) .

- Cytotoxicity : Validate selectivity with MTT assays on mammalian cell lines (e.g., HEK-293) .

Q. How to resolve contradictions in spectral or biological data across studies?

Methodological Answer:

- Tautomerism : Address discrepancies in NMR signals by comparing thione (C=S) vs. thiol (-SH) tautomers via 13C NMR and IR .

- Biological Variability : Control assay conditions (pH, incubation time) and use standardized microbial strains (ATCC) .

- Theoretical vs. Experimental : Reconcile DFT-predicted dipole moments (e.g., ~5.2 D) with solvent-dependent experimental values .

Q. What strategies are used for crystal structure analysis and polymorphism studies?

Methodological Answer:

Properties

Molecular Formula |

C17H16ClN3S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

3-benzylsulfanyl-5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole |

InChI |

InChI=1S/C17H16ClN3S/c1-2-21-16(14-8-10-15(18)11-9-14)19-20-17(21)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

InChI Key |

LMBKYILLWYZNEC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.